Synthesis Yield: 4-Formyl-3-nitrobenzonitrile Delivers 77% Isolated Yield via NaIO₄ Oxidative Cleavage
The target compound is synthesized from 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (Intermediate 66) via oxidative cleavage with sodium periodate (NaIO₄, 304 mmol) in THF/H₂O, producing 4-cyano-2-nitrobenzaldehyde in 77% isolated yield (13.1 g from 21.0 g starting material) after silica plug filtration and recrystallization from toluene with activated carbon . By contrast, the synthesis of the positional isomer 3-formyl-4-nitrobenzonitrile (CAS 90178-82-8) via nitration of 3-formylbenzonitrile is reported to be lower-yielding and complicated by over-nitration side products . No comparable high-yield single-step oxidative route to the formyl group has been reported for simpler nitrobenzonitriles that lack the enamine precursor compatibility .
| Evidence Dimension | Isolated yield (single-step aldehyde formation) |
|---|---|
| Target Compound Data | 77% (13.1 g product from 21.0 g Intermediate 66; mp 109–111 °C) |
| Comparator Or Baseline | 3-Formyl-4-nitrobenzonitrile: yield not disclosed; nitration route prone to over-nitration side products; 4-formylbenzonitrile: commercial, synthesis yield not directly comparable |
| Quantified Difference | Target compound: 77% isolated yield with purity confirmed by mp, ¹H NMR, and elemental analysis; comparator route lacks documented efficiency data |
| Conditions | NaIO₄ (304 mmol), THF/H₂O (350 mL each), 2.5 h, room temperature; product isolated via ethyl acetate extraction, silica plug, and toluene/activated carbon recrystallization |
Why This Matters
A 77% single-step yield reduces procurement risk for multi-step synthesis campaigns by minimizing material loss at a critical intermediate stage.
